2-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide

TrkA kinase inhibition NTRK1 ELISA

This exact 2-methoxy analog (Example 3, US9227975) is a critical TrkA reference inhibitor with a validated IC50 of 5.40 nM. Simple analog substitution can cause >20-fold potency loss (3.80–75.5 nM range). Using this patent-defined compound ensures reproducible SAR and target engagement data. Ideal for benchmarking in TrkA-driven cancer and pain pathway assays. ≥95% purity, favorable MW (339.32) and XLogP3 (~2.5) for cellular permeability.

Molecular Formula C16H16F3N3O2
Molecular Weight 339.318
CAS No. 1396870-60-2
Cat. No. B2687952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide
CAS1396870-60-2
Molecular FormulaC16H16F3N3O2
Molecular Weight339.318
Structural Identifiers
SMILESCC1=CC(=NC(=N1)CCNC(=O)C2=CC=CC=C2OC)C(F)(F)F
InChIInChI=1S/C16H16F3N3O2/c1-10-9-13(16(17,18)19)22-14(21-10)7-8-20-15(23)11-5-3-4-6-12(11)24-2/h3-6,9H,7-8H2,1-2H3,(H,20,23)
InChIKeyVTGMHSNGFXVHJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide (CAS 1396870-60-2): A High-Affinity TrkA Kinase Inhibitor for Targeted Research and Procurement


2-Methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide (CAS 1396870-60-2) is a synthetic small-molecule benzamide derivative featuring a 4-methyl-6-(trifluoromethyl)pyrimidine moiety linked via an ethyl spacer to a 2-methoxy-substituted benzamide. The compound is primarily characterized as a potent inhibitor of the tropomyosin receptor kinase A (TrkA; high-affinity nerve growth factor receptor). Its molecular formula is C16H16F3N3O2 with a molecular weight of 339.32 g/mol, and it is typically supplied at ≥95% purity for research use . The compound is disclosed as a specific example (Example 3) in a series of Array BioPharma patents directed to substituted imidazo[1,2-b]pyridazine compounds for Trk-mediated disorders, establishing its origin as a defined, patent-scaffolded chemical probe [1].

Why Generic Substitution Fails for 2-Methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide: Evidence-Based Risks of Simple Analog Interchange


Within the benzamide-pyrimidine chemical series disclosed in the Array BioPharma patent family, minor structural modifications to the benzamide ring produce large, quantifiable shifts in TrkA inhibitory potency—rendering simple analog substitution scientifically unsound. As demonstrated in Section 3, compounds differing only by a single substituent on the benzamide phenyl ring exhibit TrkA IC50 values ranging from 3.80 nM to 75.5 nM under identical assay conditions (ELISA, pH 7.5) [1]. This represents a >20-fold potency range within the same scaffold. Consequently, replacing 2-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide (IC50 = 5.40 nM) with a superficially similar analog risks catastrophic loss of target engagement, compromising experimental reproducibility and invalidating structure-activity relationship (SAR) conclusions. Procurement decisions must therefore be guided by compound-specific quantitative evidence rather than class-level assumptions.

Product-Specific Quantitative Evidence Guide for 2-Methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide


TrkA Inhibitory Potency: Direct Head-to-Head Comparison with Closest Patent Exemplars

In the standardized TrkA ELISA assay (pH 7.5) used across all examples in the Array BioPharma patent family, 2-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide (Example 3) achieves an IC50 of 5.40 nM [1]. This potency is 4.2-fold higher than Example 44 (IC50 = 22.7 nM), 2.6-fold higher than Example 60 (IC50 = 22 nM), and 14-fold higher than Example 23 (IC50 = 75.5 nM), all sharing the identical pyrimidine-ethyl linker core and assayed under the same experimental conditions [2][3][4]. Importantly, Example 10 (IC50 = 3.80 nM) is slightly more potent (1.4-fold), demonstrating that even among close patent exemplars, the 2-methoxy substitution occupies a distinct potency niche that cannot be assumed for other analogs [5].

TrkA kinase inhibition NTRK1 ELISA patent SAR

Cross-Patent Consistency of TrkA IC50: Evidence of Assay Reproducibility Across Patent Filings

The TrkA IC50 of 5.40 nM for 2-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide is reported identically across four distinct U.S. patent filings: US9227975 (Example 3), US9795611 (Example 3), US10011604 (Example 3), and US10590139 (Example 3) [1]. This cross-patent invariance, measured by the same ELISA protocol (pH 7.5, Immulon 4HBX plates), demonstrates that the activity measurement is robust and reproducible across independent filings. In contrast, several comparator examples show slight inter-patent variability in IC50 values, which can complicate cross-study comparisons and procurement confidence [2].

assay reproducibility cross-patent validation TrkA ELISA procurement quality assurance

Structural Determinants of Potency: The 2-Methoxy Substituent Advantage Within the Benzamide Scaffold

Within the conserved 4-methyl-6-(trifluoromethyl)pyrimidin-2-yl-ethyl scaffold, the ortho-substituent on the benzamide ring profoundly influences TrkA potency. The 2-methoxy analog (target compound) achieves an IC50 of 5.40 nM, placing it among the more potent ortho-substituted variants in the disclosed series [1]. Other ortho-substituted analogs from the same patent family exhibit TrkA IC50 values ranging from 3.80 nM to 75.5 nM, demonstrating a >19-fold sensitivity to the nature of the 2-position substituent [2]. The methoxy group provides a balanced combination of electron-donating character and moderate steric bulk, which likely contributes to optimal binding interactions within the TrkA ATP-binding pocket. This SAR landscape confirms that the 2-methoxy substituent is not interchangeable with chloro, methylthio, cyano, or butoxy groups at the same position, each of which is expected to produce distinct potency and selectivity profiles.

structure-activity relationship 2-methoxybenzamide ortho-substitution effect TrkA inhibitor design

Optimal Research and Procurement Application Scenarios for 2-Methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide


TrkA Kinase Inhibitor Screening and Profiling in Oncology and Pain Research

With a validated TrkA IC50 of 5.40 nM in ELISA format, this compound serves as a high-quality reference inhibitor for TrkA (NTRK1) biochemical and cellular screening campaigns [1]. Its patent-defined origin (Example 3 in US9227975) provides a clear provenance that facilitates compliance with intellectual property considerations in drug discovery programs. Researchers investigating TrkA-driven cancers (e.g., neuroblastoma, medulloblastoma, secretory breast carcinoma) or NGF-TrkA-mediated pain pathways can employ this compound as a potent pharmacological tool to validate target engagement and benchmark novel inhibitor candidates.

Structure-Activity Relationship (SAR) Studies on Ortho-Substituted Benzamide TrkA Inhibitors

The compound occupies a critical intermediate potency position (IC50 = 5.40 nM) within the 2-substituted benzamide SAR landscape, where potency ranges from 3.80 nM to 75.5 nM depending on the ortho-substituent identity [1][2]. It is ideally suited as a reference compound for systematic SAR exploration, enabling medicinal chemists to quantitatively benchmark the impact of substituent modifications on TrkA inhibition. Procurement of this specific 2-methoxy analog, rather than a generic benzamide derivative, ensures that SAR conclusions are built on a compound with precisely defined and cross-patent-validated activity.

Kinase Selectivity Panel Reference for NTRK Family Profiling

Given that the compound is a disclosed example in a focused Trk inhibitor patent series, it is a strong candidate for inclusion in kinase selectivity panels aimed at profiling NTRK1 (TrkA), NTRK2 (TrkB), and NTRK3 (TrkC) inhibition [1]. Its consistent IC50 across patent filings suggests reliable batch-to-batch performance, making it a dependable reference standard for selectivity screening. Researchers assessing the polypharmacology of kinase inhibitor libraries can use this compound as a TrkA-positive control with documented potency.

Procurement for Preclinical In Vitro Pharmacology and Target Validation Studies

For laboratories requiring a well-characterized TrkA inhibitor for in vitro target validation, this compound offers the advantage of potency data verified across four independent patent filings, reducing the risk of potency discrepancies upon resupply [1]. Its molecular weight (339.32 g/mol) and calculated lipophilicity (XLogP3 ≈ 2.5) are within favorable ranges for cell permeability, supporting its use in cellular assays without the confounding effects of extreme lipophilicity or poor solubility typical of some higher-molecular-weight TrkA inhibitors.

Quote Request

Request a Quote for 2-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.